molecular formula C18H27N B374666 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine

Cat. No.: B374666
M. Wt: 257.4g/mol
InChI Key: RDHLIAZBXSQLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine is a complex organic compound with a unique structure. It belongs to the class of indacenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and its tetramethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine typically involves multiple steps One common method includes the hydrogenation of a precursor indacene compound under high pressure and temperature conditions Catalysts such as palladium or platinum are often used to facilitate this reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted indacene derivatives.

Scientific Research Applications

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,5,6,7-Hexahydro-N,alpha,alpha-trimethyl-s-indacene-4-ethanamine
  • 1,2,3,5,6,7-Hexahydro-N,alpha,alpha-dimethyl-s-indacene-4-ethanamine
  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl

Uniqueness

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine stands out due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H27N

Molecular Weight

257.4g/mol

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethylpropan-2-amine

InChI

InChI=1S/C18H27N/c1-18(2,19(3)4)12-17-15-9-5-7-13(15)11-14-8-6-10-16(14)17/h11H,5-10,12H2,1-4H3

InChI Key

RDHLIAZBXSQLBP-UHFFFAOYSA-N

SMILES

CC(C)(CC1=C2CCCC2=CC3=C1CCC3)N(C)C

Canonical SMILES

CC(C)(CC1=C2CCCC2=CC3=C1CCC3)N(C)C

Origin of Product

United States

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